molecular formula C4H5N3O2 B155463 1-Methyl-2-nitroimidazole CAS No. 1671-82-5

1-Methyl-2-nitroimidazole

Cat. No.: B155463
CAS No.: 1671-82-5
M. Wt: 127.1 g/mol
InChI Key: HBMINVNVQUDERA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-2-nitroimidazole (1-MNI) is a synthetic compound that has been used in scientific research since the 1960s. It is a nitroimidazole derivative that is used as a biochemical probe, and it has been used in a variety of applications, such as in biochemistry, pharmacology, and biomedicine. 1-MNI has a wide range of applications and can be used as a tool to study the structure and function of proteins and other biological molecules.

Scientific Research Applications

Electrochemical Properties and Biological Reactivity

1-Methyl-2-nitroimidazole and its derivatives are active biological compounds. These compounds are known for their therapeutic uses, including the treatment of Chagas Disease. Interestingly, the radical intermediates of these compounds play a crucial role in their cytotoxicity. In the context of cancer treatment, this compound was explored as a radiosensitizer for hypoxic cells but was discontinued due to peripheral neuropathy complications during clinical trials (Avagyan & Smith, 2013).

Antimicrobial and Antiangiogenic Activities

Nitroimidazole derivatives have varied biological activities and have been incorporated into drug development as antimicrobial chemotherapeutics and antiangiogenic hypoxic cell radiosensitizers. A series of secnidazole analogs based on the oxadiazole scaffold demonstrated strong antibacterial activities, highlighting the potential of these derivatives as novel antibacterial agents (Li et al., 2012).

NMR Chemical Shift and Methylation Studies

The structure-activity relationships of nitroimidazole compounds are complex due to their unique electronic structures. Combining various NMR techniques with density functional theory (DFT), researchers studied the 1H, 13C, and 15N chemical shifts of 4-nitroimidazole and 1-methyl-4-nitroimidazole to understand their electronic environments better, which is fundamental for understanding their biological activities (Backler et al., 2020).

Inhibition of Escherichia coli β-Ketoacyl-Acyl Carrier Protein Synthase III

Nitroimidazole derivatives have been synthesized and tested for antibacterial activities against various bacterial strains. Notably, certain derivatives showed potent inhibitory effects on Escherichia coli β-ketoacyl-acyl carrier protein synthase III (FabH), suggesting their potential application in developing new antibacterial drugs (Khabnadideh et al., 2003).

Development of PET Radioligands for Tumor Imaging

Research on 2-nitroimidazole derivatives labeled with radioisotopes for cancer imaging and radiotherapeutic applications has been conducted. The synthesis and biological evaluation of new nitroimidazole derivatives as potential PET radioligands for tumor imaging highlight the promise of these compounds in oncological applications (Zha et al., 2011).

Mechanism of Action

Target of Action

The primary targets of 1-Methyl-2-nitroimidazole are bacterial nitroreductases (NTRs), which are widely distributed in various microorganisms . These enzymes play a crucial role in the bioactivation of nitroimidazole antibiotics, which are frequently used for treating anaerobic infections .

Mode of Action

The mode of action of this compound involves a process known as reductive bioactivation . The nitro group of the compound is reduced by the bacterial nitroreductases, generating a free nitro radical . This radical is believed to be responsible for the compound’s antimicrobial activity .

Biochemical Pathways

The biochemical pathways affected by this compound involve the metabolism of nitroimidazole drug molecules by bacterial nitroreductases .

Pharmacokinetics

Similar compounds like metronidazole are almost completely absorbed when given orally, with bioavailability >90% for tablets . Metronidazole is distributed widely and has low protein binding (<20%) . The elimination half-life of metronidazole is around 7.3 ± 1.0 hours after a single 500mg IV dose in healthy subjects .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth. The compound’s interaction with bacterial nitroreductases leads to the generation of reactive intermediates that are toxic to the bacteria . This results in the inhibition of bacterial growth and the treatment of the infection.

Action Environment

The action of this compound is influenced by environmental factors such as oxygen levels. The compound is a bioreductive prodrug, meaning it is activated in hypoxic (low oxygen) conditions . This makes it particularly effective against anaerobic bacteria, which thrive in low-oxygen environments .

Safety and Hazards

1-Methyl-2-nitroimidazole is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

Recent advances in the regiocontrolled synthesis of substituted imidazoles highlight the importance of these heterocycles in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Properties

IUPAC Name

1-methyl-2-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-6-3-2-5-4(6)7(8)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMINVNVQUDERA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30168228
Record name 1-Methyl-2-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1671-82-5
Record name 1-Methyl-2-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1671-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-2-nitroimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001671825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-2-nitroimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2-nitroimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30168228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-2-nitro-1H-imidazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R74LUE6SLE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of 2-nitro-1H-imidazole (500 mg, 4.4 mmol) in DMF (50 mL) is added cesium carbonate (1.7 g, 5.3 mmol) and the mixture is heated to 50° C. for 30 minutes. The resulting suspension is cooled to room temperature and MeI (0.33 mL, 5.3 mmol) is added. The reaction is heated to 50° C. for 2 hours is then cooled to room temperature and filtered through a bed of Celite. The filtrate is poured over ice water and extracted ethyl acetate. The organic layer is washed with water, brine, dried (Na2SO4) and concentrated to afford the title compound (485 mg, 86%) as a yellow solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.33 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methyl-2-nitroimidazole
Reactant of Route 2
Reactant of Route 2
1-Methyl-2-nitroimidazole
Reactant of Route 3
Reactant of Route 3
1-Methyl-2-nitroimidazole
Reactant of Route 4
Reactant of Route 4
1-Methyl-2-nitroimidazole
Reactant of Route 5
Reactant of Route 5
1-Methyl-2-nitroimidazole
Reactant of Route 6
Reactant of Route 6
1-Methyl-2-nitroimidazole
Customer
Q & A

Q1: What is the mechanism of action of 1-methyl-2-nitroimidazole and its derivatives in biological systems?

A: this compound and its derivatives exert their biological effects through enzymatic reduction, primarily in hypoxic environments. This reduction generates radical intermediates that are believed to be responsible for their cytotoxicity. [, ] In the context of Trypanosoma cruzi infection (Chagas disease), these radicals interact with intracellular components, causing damage and leading to parasite death. [] In cancer treatment, while the unreduced form exhibits radiosensitizing properties in hypoxic tumors, the radical intermediates generated during reduction can lead to unwanted side effects like peripheral neuropathy. []

Q2: How does the structure of this compound affect its reduction potential, and what are the implications for its biological activity?

A: The position of the nitro group on the imidazole ring significantly influences the reduction potential of nitroimidazoles. Generally, 2-nitroimidazoles possess more positive one-electron reduction potentials (E17) compared to their 5-nitro counterparts, making them stronger oxidizing agents. [] 4-nitroimidazoles, on the other hand, demonstrate even weaker oxidizing capabilities. [] Introducing electron-withdrawing substituents on the side chain can further enhance E17, sometimes exceeding the difference observed between 2- and 5-nitroimidazoles. [] This modulation of reduction potential through structural modifications directly impacts the compound's reactivity and therefore its biological activity and potential for therapeutic applications.

Q3: Can you provide examples of how the structure of this compound has been modified to create prodrugs for targeted therapy?

A: Researchers have explored the addition of bioreducible groups to this compound to develop hypoxia-activated prodrugs. For instance, conjugating a 4-nitrobenzyl (NB) or another this compound (NI) moiety to the hydroxamic acid group of the histone deacetylase inhibitor vorinostat (SAHA) generated NB-SAHA and NI-SAHA. [] These prodrugs remain inactive under normoxic conditions but release SAHA specifically in hypoxic environments (<0.1% oxygen) upon enzymatic bioreduction. [] This targeted approach aims to improve the therapeutic index of anticancer agents by concentrating their activity within the hypoxic regions of solid tumors, thereby minimizing off-target effects.

Q4: What is known about the toxicity of this compound and its metabolites?

A: Studies have shown that this compound can induce apoptosis in CHO cells. [] Furthermore, its reductive metabolite, 1-methyl-2-nitrosoimidazole, has been linked to DNA damage in HT-29 colon cancer cells. [] Research also suggests that this compound toxicity might involve oxidative stress. []

Q5: What are the challenges associated with synthesizing specific brominated derivatives of this compound?

A: Synthesizing certain brominated derivatives of this compound, particularly 4(5)-bromo-2-nitroimidazole, presents significant challenges. Direct bromination of 2-nitroimidazole tends to yield the dibrominated product, 4,5-dibromo-2-nitroimidazole, even with controlled conditions. [] While selectively brominating the 4-position of the 1-methyl derivative is achievable, subsequent demethylation attempts to obtain the desired 4-bromo-2-nitroimidazole have proven unsuccessful. [] These synthetic hurdles highlight the need for alternative approaches, such as lithiation followed by quenching with propyl nitrate, to access this specific derivative and potentially others with specific bromination patterns. []

Q6: What is the crystal structure of this compound?

A: this compound crystallizes in the monoclinic crystal system with the space group P21/c. [] The unit cell dimensions are a = 4.0668(13) Å, b = 11.198(4) Å, c = 6.137(2) Å, and β = 97.033(11)°. []

Q7: Have any in vivo studies been conducted to assess the efficacy of this compound derivatives as trypanocidal agents?

A: Yes, research has investigated the trypanocidal activity of Ro 15-0216, a 5-substituted 2-nitroimidazole, in mice infected with various Trypanosoma species. [] Results showed varying sensitivities among the tested trypanosome stocks, with the Trypanozoon group being the most susceptible, followed by T. vivax and T. congolense. [] Notably, administering Ro 15-0216 through drinking water demonstrated superior efficacy compared to single intraperitoneal injections. [] Importantly, the study highlighted the compound's effectiveness against drug-resistant strains and its synergistic potential when combined with established trypanocidal drugs like suramin and diminazene aceturate. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.